X77
Overview
Description
X77 is a compound that has gained significant attention in recent years due to its potential as an inhibitor of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is known for its ability to form a tight surface complex with the Mpro enzyme, making it a promising candidate for antiviral drug development .
Preparation Methods
The synthesis of X77 involves several steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
In industrial production, the synthesis of this compound can be scaled up using optimized reaction conditions and continuous flow processes. This allows for the efficient production of large quantities of the compound, which is essential for further research and development .
Chemical Reactions Analysis
X77 undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. One of the key reactions is the formation of a covalent bond with the catalytic cysteine residue in the active site of the Mpro enzyme. This reaction is initiated by a nucleophilic attack of the thiolate group of the cysteine residue on the electrophilic carbon atom of this compound .
Common reagents used in these reactions include organic solvents, bases, and oxidizing or reducing agents. The major products formed from these reactions are covalent adducts with the Mpro enzyme, which inhibit its activity and prevent viral replication .
Scientific Research Applications
X77 has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying the interactions between small molecules and viral proteases. In biology and medicine, this compound is being investigated as a potential antiviral drug for the treatment of COVID-19. Its ability to inhibit the Mpro enzyme makes it a promising candidate for preventing viral replication and reducing the severity of the disease .
In industry, this compound is used in the development of new antiviral drugs and therapeutic agents. Its unique chemical properties and mechanism of action make it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of X77 involves the inhibition of the Mpro enzyme of SARS-CoV-2. This compound forms a tight surface complex with the enzyme, which prevents it from cleaving viral polyproteins into functional proteins. This inhibition blocks viral replication and reduces the spread of the virus within the host .
The molecular targets of this compound include the catalytic cysteine residue in the active site of the Mpro enzyme. The binding of this compound to this residue is facilitated by various molecular interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding .
Comparison with Similar Compounds
X77 is unique in its ability to form a tight surface complex with the Mpro enzyme, which distinguishes it from other similar compounds. Some of the similar compounds include GRL0617 and nirmatrelvir, which also target the Mpro enzyme but have different chemical structures and mechanisms of action .
Compared to these compounds, this compound has shown higher binding affinity and specificity towards the Mpro enzyme, making it a more potent inhibitor. Additionally, this compound has demonstrated better solubility and lower toxicity in preclinical studies, which further highlights its potential as a therapeutic agent .
References
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-pyridin-3-ylethyl]-1H-imidazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O2/c1-27(2,3)20-11-13-22(14-12-20)32(26(34)23-17-29-18-30-23)24(19-8-7-15-28-16-19)25(33)31-21-9-5-4-6-10-21/h7-8,11-18,21,24H,4-6,9-10H2,1-3H3,(H,29,30)(H,31,33)/t24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNFBYOTGGMQOS-XMMPIXPASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)C4=CN=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)N([C@H](C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)C4=CN=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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